N,2,2-Trimethylpropan-1-imine N-oxide
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Overview
Description
N,2,2-Trimethylpropan-1-imine N-oxide is a chemical compound that belongs to the class of amine oxides. These compounds are characterized by the presence of a nitrogen-oxygen coordinate covalent bond. Amine oxides are known for their zwitterionic nature, which means they have both positive and negative charges on adjacent atoms. This unique structure imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,2-Trimethylpropan-1-imine N-oxide typically involves the oxidation of the corresponding amine. One common method is the use of hydrogen peroxide (H₂O₂) as the oxidizing agent. The reaction proceeds as follows:
- The amine reacts with hydrogen peroxide, forming an intermediate N-hydroxyamine.
- The intermediate is then deprotonated by a strong base, resulting in the formation of the N-oxide .
Industrial Production Methods
In an industrial setting, the oxidation of tertiary amines to N-oxides can be achieved using various oxidizing agents such as sodium percarbonate, titanium silicalite (TS-1) in a packed-bed microreactor, or urea-hydrogen peroxide adduct (UHP). These methods offer high yields and are efficient under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,2,2-Trimethylpropan-1-imine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various products.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The N-oxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include alkenes (via Cope elimination), hydroxylamines, and substituted amines .
Scientific Research Applications
N,2,2-Trimethylpropan-1-imine N-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,2,2-Trimethylpropan-1-imine N-oxide involves its ability to act as a base in intramolecular elimination reactions. When heated, the N-oxide group facilitates the elimination of a hydrogen atom from an adjacent carbon, leading to the formation of an alkene. The molecular targets and pathways involved include the nitrogen-oxygen bond and the adjacent carbon-hydrogen bond .
Comparison with Similar Compounds
Similar Compounds
Trimethylamine N-oxide: Similar in structure but with different reactivity and applications.
Pyridine N-oxide: Another amine oxide with distinct aromatic properties.
Lactam N-oxides: These compounds have a similar N-oxide functional group but are part of a lactam ring.
Uniqueness
N,2,2-Trimethylpropan-1-imine N-oxide is unique due to its specific structure, which allows for efficient Cope elimination reactions. Its zwitterionic nature also imparts distinct solubility and reactivity properties compared to other amine oxides .
Properties
CAS No. |
66251-86-3 |
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Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N,2,2-trimethylpropan-1-imine oxide |
InChI |
InChI=1S/C6H13NO/c1-6(2,3)5-7(4)8/h5H,1-4H3 |
InChI Key |
XHBCIEMASKBFGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C=[N+](C)[O-] |
Origin of Product |
United States |
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